molecular formula C11H7NO2 B8440226 4-methyl-2-oxo-2H-chromene-6-carbonitrile

4-methyl-2-oxo-2H-chromene-6-carbonitrile

Cat. No. B8440226
M. Wt: 185.18 g/mol
InChI Key: LDHFFMKZHXIJGN-UHFFFAOYSA-N
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Patent
US08067619B2

Procedure details

Trifluoro-methanesulfonic acid 4-methyl-2-oxo-2H-chromen-6-yl ester (10.38 mg, 33.7 mmol), Zn (CN)2 (4.7 g) and Pd(PPh3)4 (3.8 g) were dissolved in DMF (200 mL) at room temperature in a sealed tube. After 10 min, the reaction mixture was heated to 150° C. for 4 h. The reaction mixture was then cooled to room temperature and ethyl acetate (800 mL) was added. The reaction mixture was then poured into a separation funnel, washed with water (2×400 ml) and brine (2×600 ml). The organic layer was dried over sodium sulfate and concentrated. The product was purified on silica gel eluted with 30-80% ethyl acetate in hexanes to yield 4-methyl-2-oxo-2H-chromene-6-carbonitrile as a white powder.
Name
Trifluoro-methanesulfonic acid 4-methyl-2-oxo-2H-chromen-6-yl ester
Quantity
10.38 mg
Type
reactant
Reaction Step One
[Compound]
Name
Zn (CN)2
Quantity
4.7 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
catalyst
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9](OS(C(F)(F)F)(=O)=O)[CH:10]=2)[O:5][C:4](=[O:20])[CH:3]=1.C(OCC)(=O)C.[CH3:27][N:28](C=O)C>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([C:27]#[N:28])[CH:10]=2)[O:5][C:4](=[O:20])[CH:3]=1 |^1:35,37,56,75|

Inputs

Step One
Name
Trifluoro-methanesulfonic acid 4-methyl-2-oxo-2H-chromen-6-yl ester
Quantity
10.38 mg
Type
reactant
Smiles
CC1=CC(OC2=CC=C(C=C12)OS(=O)(=O)C(F)(F)F)=O
Name
Zn (CN)2
Quantity
4.7 g
Type
reactant
Smiles
Name
Quantity
200 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
3.8 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
800 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to room temperature
ADDITION
Type
ADDITION
Details
The reaction mixture was then poured into a separation funnel
WASH
Type
WASH
Details
washed with water (2×400 ml) and brine (2×600 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The product was purified on silica gel
WASH
Type
WASH
Details
eluted with 30-80% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC1=CC(OC2=CC=C(C=C12)C#N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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